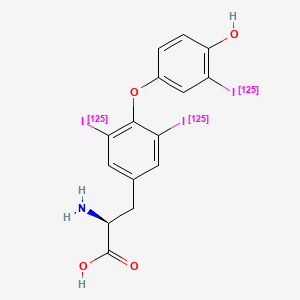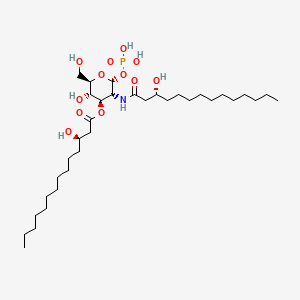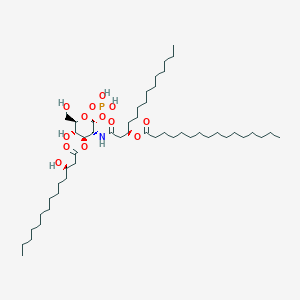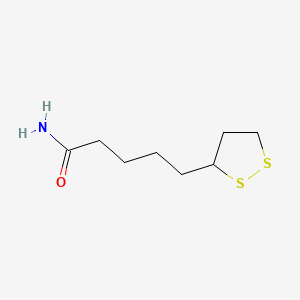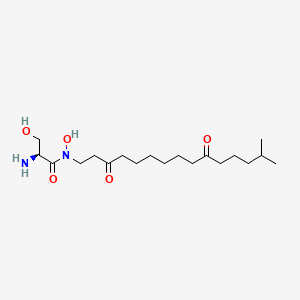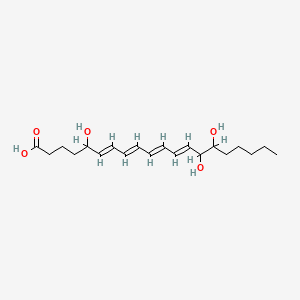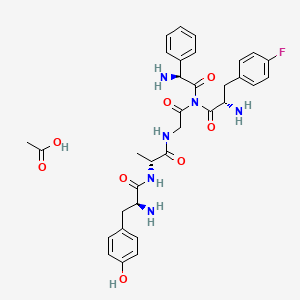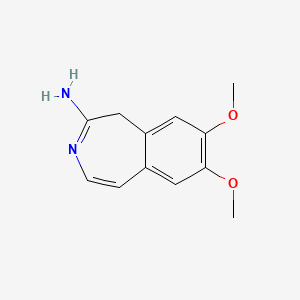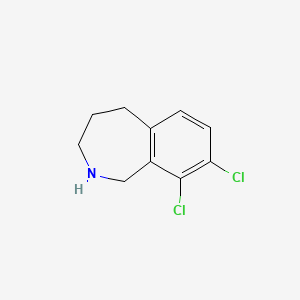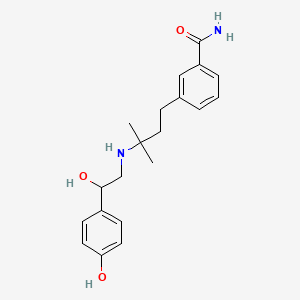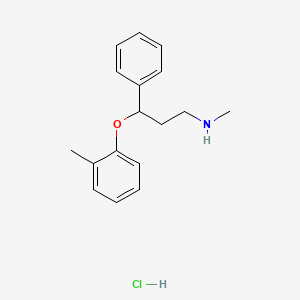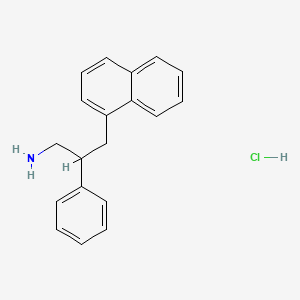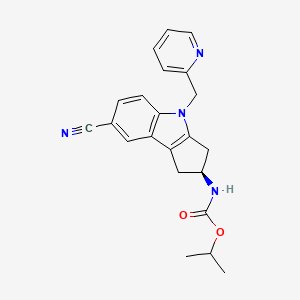
LY2452473
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in the development of new selective androgen receptor modulators.
Biology: The compound has been investigated for its effects on muscle strength and body composition.
Medicine: LY-2452473 has been studied for its potential to treat conditions such as erectile dysfunction and benign prostate hyperplasia. .
Mécanisme D'action
Target of Action
LY2452473, also known as Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate or XKW9MYF94Y, is a selective androgen receptor modulator (SARM) . The primary target of this compound is the androgen receptor .
Pharmacokinetics
this compound is absorbed rapidly with a time to reach maximum plasma concentration for both this compound and total radioactivity of 2–3 hours . It is cleared slowly with a plasma terminal half-life of 27 hours for this compound and 51 hours for the total radioactivity . Metabolic clearance is the main route of elimination, with minimal this compound detected in excreta . Multiple metabolic pathways are involved, with no single pathway accounting for more than 30% of the dose in excreta .
Action Environment
Factors such as pH could potentially affect its stability and action, as suggested by the conversion of one of its metabolites under acidic conditions .
Analyse Biochimique
Biochemical Properties
LY2452473 plays a significant role in biochemical reactions by selectively modulating androgen receptors. It interacts with various enzymes, proteins, and other biomolecules, primarily targeting androgen receptors in specific tissues such as skeletal muscle, bone, and the penis. The nature of these interactions involves binding to androgen receptors, which leads to the activation or inhibition of specific signaling pathways .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound promotes muscle growth and strength by activating androgen receptors, which in turn enhances protein synthesis and muscle hypertrophy. In bone cells, it stimulates bone formation and increases bone density .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with androgen receptors. Upon binding, this compound acts as an agonist in select tissues, such as skeletal muscle and bone, while acting as an antagonist in the prostate. This selective modulation results in the activation of androgen receptors in target tissues, leading to increased protein synthesis, muscle growth, and bone formation. Additionally, this compound inhibits androgen receptor activation in the prostate, thereby reducing the risk of prostate-related side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, reaching maximum plasma concentration within 2-3 hours, and is cleared slowly with a plasma half-life of approximately 27 hours. Long-term studies have shown that this compound maintains its stability and continues to exert its effects on cellular function over extended periods. Degradation products and metabolites have been identified, which may influence the compound’s long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively promote muscle growth and bone density without significant adverse effects. At higher doses, toxic or adverse effects such as liver toxicity and hormonal imbalances have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in multiple metabolic pathways, primarily metabolized by the enzyme CYP3A4. The compound undergoes various biotransformations, including hydroxylation and acetylation, resulting in the formation of several metabolites. These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to androgen receptors and other biomolecules. This compound accumulates in target tissues such as skeletal muscle and bone, where it exerts its therapeutic effects. The transport and distribution mechanisms ensure that this compound reaches its intended sites of action .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and nucleus of target cells. The compound’s activity and function are influenced by its localization, as it needs to bind to androgen receptors within these compartments to exert its effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy and specificity .
Méthodes De Préparation
La synthèse de LY-2452473 implique plusieurs étapes, notamment la synthèse de l'indole de Fischer. Le composé est préparé en faisant réagir un dérivé de l'indole avec un ester de carbamate. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Analyse Des Réactions Chimiques
LY-2452473 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : LY-2452473 peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé de référence dans le développement de nouveaux modulateurs sélectifs des récepteurs aux androgènes.
Biologie : Le composé a été étudié pour ses effets sur la force musculaire et la composition corporelle.
Médecine : LY-2452473 a été étudié pour son potentiel à traiter des affections telles que la dysfonction érectile et l'hyperplasie bénigne de la prostate. .
Mécanisme d'action
LY-2452473 exerce ses effets en se liant sélectivement aux récepteurs aux androgènes. Cette liaison active des voies moléculaires spécifiques qui conduisent à la modulation de l'activité androgénique. La nature sélective du composé lui permet de cibler des tissus spécifiques, minimisant ainsi les effets secondaires indésirables associés aux traitements androgéniques traditionnels .
Comparaison Avec Des Composés Similaires
LY-2452473 est unique parmi les modulateurs sélectifs des récepteurs aux androgènes en raison de sa structure chimique spécifique et de ses propriétés de liaison sélective. Les composés similaires comprennent :
Enobosarm : Un autre modulateur sélectif des récepteurs aux androgènes avec des applications similaires.
JNJ-28330835 : Un composé ayant des propriétés de modulation des récepteurs aux androgènes comparables.
Ligandrol : Connu pour son utilisation dans l'amélioration de la force musculaire et de la composition corporelle.
LY-2452473 se démarque par son affinité de liaison spécifique et la gamme de conditions pour lesquelles il a été étudié, ce qui en fait un composé précieux dans les contextes de recherche et thérapeutique.
Propriétés
IUPAC Name |
propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWYQYVBNODSV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145591 | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029692-15-6 | |
| Record name | 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029692-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-2452473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029692156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2452473 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12573 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-2452473 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPK-88004 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKW9MYF94Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
